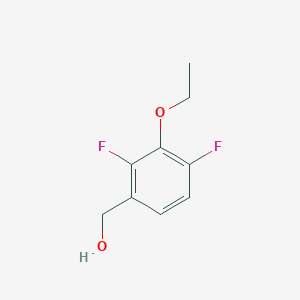

3-Ethoxy-2,4-difluorobenzyl alcohol

Description

Strategic Significance of Fluorine Atom Incorporation in Bioactive Molecules

The deliberate introduction of fluorine atoms into drug candidates or bioactive molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. wiserpub.comchemimpex.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's behavior. wiserpub.comchemimpex.com

Key advantages of incorporating fluorine include:

Increased Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, leading to more favorable interactions with the target protein or enzyme. This can increase the potency of the drug.

Improved Membrane Permeability: The lipophilicity, or fat-solubility, of a molecule can be fine-tuned by adding fluorine. This can help the drug cross cell membranes and reach its site of action more effectively.

The Role of Benzyl (B1604629) Alcohol Scaffolds as Versatile Building Blocks in Complex Synthesis

Benzyl alcohols are organic compounds that feature a hydroxyl group attached to a benzyl substituent. This structural motif serves as a highly versatile and valuable building block in organic synthesis. chemimpex.com The hydroxyl group can be easily converted into other functional groups, such as aldehydes, carboxylic acids, ethers, and esters, providing a gateway to a wide array of more complex molecules.

Their utility is prominent in the synthesis of pharmaceuticals, agrochemicals, and materials. chemimpex.com In drug development, the benzyl alcohol scaffold can be found in the core structure of various therapeutic agents. Its ability to participate in numerous chemical reactions allows chemists to construct elaborate molecular architectures required for biological activity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-ethoxy-2,4-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-4,12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAAADBNXPSSNFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational and Electronic Structure Investigations of Fluorinated Benzyl Alcohols

Influence of Fluorination on Molecular Conformation and Dynamics

The conformational landscape of benzyl (B1604629) alcohol is governed by the rotational orientation of the hydroxymethyl group relative to the benzene (B151609) ring. This orientation is sensitive to the substitution pattern on the aromatic ring. The presence of fluorine atoms, particularly at the ortho position, introduces significant electronic and steric effects that modulate the conformational preferences and rotational dynamics of the molecule.

Experimental Spectroscopic Probes of Conformational Landscapes

Experimental techniques such as infrared (IR) and supersonic jet spectroscopy have been instrumental in elucidating the conformational preferences of fluorinated benzyl alcohols. consensus.appdtic.mil For instance, studies on o-fluorobenzyl alcohol have shown that the presence of the ortho-fluorine atom influences the torsional motion of the hydroxymethyl group. dtic.mil This is attributed to a combination of steric repulsion and potential intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom.

| Compound | Dominant Conformation Feature | Reference |

| Benzyl Alcohol | Perpendicular -CH₂OH group relative to the ring | dtic.mil |

| o-Fluorobenzyl Alcohol | Altered torsional motion due to OH---F interaction | dtic.mil |

| 3,5-Difluorobenzyl Alcohol | Tunnelling motion of the CH₂OH group | researchgate.net |

This table presents findings for related benzyl alcohols to infer the behavior of 3-Ethoxy-2,4-difluorobenzyl alcohol.

Theoretical Quantum Chemical Analysis of Conformational Isomers

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide detailed insights into the relative energies and geometries of different conformational isomers. consensus.app For a range of fluorinated benzyl alcohols, these calculations have revealed that the conformational landscapes are significantly shaped by the presence of ortho-fluorine atoms. consensus.app

In the case of this compound, theoretical modeling would be essential to map its potential energy surface. The calculations would likely explore the rotational barriers around the C(aryl)-C(alkyl) and C(alkyl)-O bonds. Key factors influencing the stability of different conformers would include:

Steric hindrance: The interaction between the ethoxy group, the ortho-fluorine atom, and the hydroxymethyl group.

Intramolecular interactions: The possibility of weak hydrogen bonds, such as O-H···F and C-H···O.

Electronic effects: The electron-withdrawing nature of the fluorine atoms influencing the aromatic system.

Computational studies on similar molecules, like 2,6-dichlorobenzyl alcohol, have successfully predicted their stable conformations and vibrational spectra. theaic.org A similar approach for this compound would likely predict a complex conformational equilibrium.

Analysis of Intra- and Intermolecular Hydrogen Bonding Interactions

Hydrogen bonding is a critical determinant of the physical and chemical properties of alcohols. libretexts.orglibretexts.org Fluorination can significantly modulate both the donating and accepting capacity of the functional groups involved in these interactions.

Modulation of Hydroxyl Group Hydrogen-Bond Donating Capacity by Fluorine Substitution

The electron-withdrawing nature of fluorine atoms can increase the acidity of the hydroxyl proton, thereby enhancing its hydrogen-bond donating capacity. consensus.app Studies on a series of fluorinated benzyl alcohols have shown that ortho-fluorination generally leads to an increase in the hydrogen-bond acidity of the hydroxyl group. consensus.app This effect is attributed to the inductive effect of the fluorine atom, which polarizes the O-H bond.

Evaluation of Fluorine as a Hydrogen-Bond Acceptor in Sterically Constrained Systems

While organic fluorine is generally considered a weak hydrogen-bond acceptor, intramolecular O-H···F hydrogen bonds have been observed and computationally studied in fluorinated alcohols, especially when the geometry is favorable. consensus.apptheaic.org In sterically constrained systems, such as those with ortho-substituents, the formation of an intramolecular hydrogen bond can be a significant factor in stabilizing a particular conformation.

In this compound, the ortho-fluorine atom at position 2 is a potential acceptor for an intramolecular hydrogen bond from the hydroxyl group. The formation of such a bond would depend on the rotational orientation of the hydroxymethyl group. The presence of the adjacent ethoxy group at position 3 will create a specific steric environment that could either favor or hinder the optimal geometry for this interaction. Theoretical analyses using methods like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) would be necessary to confirm and quantify the strength of such an interaction. consensus.app

Advanced Computational Methodologies for Predicting Reactivity and Selectivity

Advanced computational methods are invaluable for predicting the reactivity and selectivity of complex organic molecules. For fluorinated compounds, these methods can provide insights into reaction mechanisms and help in the rational design of synthetic routes.

Density Functional Theory (DFT) is a widely used method to study the electronic structure and reactivity of organic molecules. nih.gov By calculating molecular orbitals, electrostatic potential surfaces, and various reactivity descriptors, one can predict the most likely sites for electrophilic or nucleophilic attack.

For this compound, computational analysis could be used to predict its behavior in various chemical transformations. For example, the oxidation of the benzyl alcohol to the corresponding aldehyde could be modeled to understand the influence of the fluorine and ethoxy substituents on the reaction kinetics and thermodynamics. nih.gov Furthermore, computational methods can be employed to predict spectroscopic properties, such as NMR chemical shifts, which can be a powerful tool for structural elucidation. sigmaaldrich.com

The table below summarizes some key computational parameters that can be derived and their relevance in predicting reactivity.

| Computational Parameter | Relevance to Reactivity and Selectivity |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the electron density to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

| Natural Bond Orbital (NBO) Analysis | Provides information about charge delocalization and hyperconjugative interactions, which influence stability and reactivity. |

| Calculated Reaction Barriers | Allows for the prediction of the most favorable reaction pathways and the selectivity of a reaction. |

By applying these computational methodologies, a detailed understanding of the chemical behavior of this compound can be achieved, guiding its potential applications in organic synthesis and materials science.

Application of Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of complex molecules, offering a balance between computational cost and accuracy. For fluorinated benzyl alcohols, DFT calculations provide deep insights into their conformational landscapes and the intricate interplay of non-covalent interactions that govern their stability.

Research on a series of fluorinated benzyl alcohol derivatives has demonstrated that the substitution pattern of fluorine significantly impacts the molecule's conformational properties. nih.gov Theoretical calculations, often employing functionals like MPWB1K, have been instrumental in understanding these effects. nih.gov For this compound, the presence of two fluorine atoms on the benzene ring, along with an ethoxy group, introduces a complex set of electronic and steric interactions.

Table 1: Calculated Electronic Properties of Substituted Benzyl Alcohols

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzyl Alcohol | DFT/B3LYP | -6.89 | -0.23 | 6.66 |

| 4-Fluorobenzyl Alcohol | DFT/B3LYP | -7.01 | -0.35 | 6.66 |

| 2,4-Difluorobenzyl Alcohol | DFT/B3LYP | -7.15 | -0.55 | 6.60 |

Note: The data in this table is illustrative and based on typical values for related compounds. Specific calculations for this compound would be required for precise values.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. In the case of this compound, the electron-withdrawing nature of the fluorine atoms is expected to lower the energy of both the HOMO and LUMO, potentially influencing its reactivity in various chemical transformations.

Electrostatic Potential-Based Descriptors for Understanding Reaction Pathways

The electrostatic potential (ESP) is a real-space property that is invaluable for predicting and understanding the reactive behavior of molecules. The ESP map provides a visual representation of the charge distribution on the molecular surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For fluorinated benzyl alcohols, ESP-based descriptors have been successfully employed to rationalize trends in their hydrogen-bond donating capacity. nih.gov The electrostatic potential at the hydrogen atom of the hydroxyl group, for instance, can be correlated with its acidity. In this compound, the fluorine atoms and the ethoxy group will modulate the ESP across the entire molecule.

Table 2: Electrostatic Potential (ESP) Descriptors for Functional Groups

| Functional Group | Typical ESP Value (kcal/mol) | Interpretation |

| Hydroxyl Hydrogen (-OH) | Positive | Electrophilic site, potential for hydrogen bond donation |

| Oxygen of Hydroxyl (-OH) | Negative | Nucleophilic site, potential for hydrogen bond acceptance |

| Fluorine (-F) | Negative | Nucleophilic site |

| Aromatic Hydrogens (-H) | Slightly Positive | Weakly electrophilic |

Note: The values presented are general and can vary based on the specific molecular environment.

The ESP map of this compound would be expected to show a region of positive potential around the hydroxyl hydrogen, making it susceptible to attack by nucleophiles. Conversely, the regions around the oxygen atoms of the hydroxyl and ethoxy groups, as well as the fluorine atoms, would exhibit negative potential, indicating their nucleophilic character.

These ESP-derived insights are crucial for predicting reaction pathways. For example, in a potential oxidation reaction, the site of initial attack by an oxidizing agent could be inferred from the ESP map. Similarly, in reactions involving the hydroxyl group, the ESP can help in understanding its reactivity towards different reagents. The interplay of the inductive effects of the fluorine atoms and the resonance effects of the ethoxy group will create a unique electrostatic landscape that governs the regioselectivity and stereoselectivity of its reactions.

Applications in Medicinal Chemistry and Pharmaceutical Development

Role as Intermediates in the Synthesis of Active Pharmaceutical Ingredients (APIs)

This fluorinated alcohol is a key starting material or intermediate in the multi-step synthesis of several classes of drugs. Its reactive hydroxymethyl group and substituted phenyl ring allow for versatile chemical modifications, leading to the construction of complex active pharmaceutical ingredients.

In the process development of the antiretroviral drug Dolutegravir, which is used for the treatment of HIV infection, various related substances and impurities can form. researchgate.net The synthesis of Dolutegravir and its potential impurities often involves intermediates derived from 2,4-difluorobenzylamine. nih.gov For instance, the synthesis of certain impurities has been reported starting from ethyl-5-((2,4-difluorobenzyl)carbamoyl)-3-ethoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine–2-carboxylate. researchgate.net The identification, synthesis, and characterization of such impurities are critical for ensuring the quality and safety of the final active pharmaceutical ingredient. nih.govsynthinkchemicals.com

While not directly using the 3-ethoxy-2,4-difluoro isomer, the synthesis of the antiepileptic drug Rufinamide highlights the importance of fluorinated benzyl (B1604629) moieties in this therapeutic area. The synthesis of Rufinamide, used for treating seizures associated with Lennox-Gastaut syndrome, involves a 1,3-dipolar cycloaddition reaction. google.com The key starting material for this process is 2,6-difluorobenzyl azide, which is reacted with propiolic acid or its esters. google.comwipo.int This reaction forms the triazole ring system that is central to Rufinamide's structure. researchgate.net The process underscores how the specific placement of fluorine atoms on the benzyl ring is critical for the synthesis of targeted therapeutic agents.

The synthesis of the anticoagulant agent Ticagrelor, a platelet aggregation inhibitor, utilizes a different difluorinated phenyl derivative. rasayanjournal.co.ingoogle.com A key intermediate in the synthesis of Ticagrelor is (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine. google.comresearchgate.net This building block is coupled with a complex triazolopyrimidine core to form the final drug molecule. This example further illustrates the utility of difluorinated phenyl structures in medicinal chemistry, even when the substitution pattern differs from that of 3-ethoxy-2,4-difluorobenzyl alcohol.

Fluorinated compounds are actively explored in the development of neuroprotective agents due to their ability to cross the blood-brain barrier and modulate interactions with neurological targets. researchgate.net The suppression of microglia over-activation is a key strategy in alleviating neuroinflammatory processes, and various natural and synthetic compounds are being investigated for this purpose. semanticscholar.org Similarly, in the development of antimuscarinic drugs, which target the muscarinic cholinergic system, specific structural motifs are crucial for receptor selectivity and efficacy. dntb.gov.ua The incorporation of fluorinated benzyl groups is a common strategy to fine-tune the physicochemical properties of these agents for optimal performance.

Protein kinases are crucial targets in drug discovery, particularly in oncology and immunology. biopolymers.org.ua The design of potent and selective protein kinase inhibitors often involves creating molecules that can fit into the ATP-binding pocket of the enzyme. nih.gov The introduction of fluorine atoms into inhibitor scaffolds can enhance binding affinity and improve metabolic stability. tandfonline.com Computer-aided drug discovery tools are often used to design potential inhibitors, and fluorinated building blocks are valuable components in the synthesis of these designed molecules. nih.gov

Impact of Fluorine Substitution on Pharmacokinetic and Pharmacodynamic Properties

The substitution of hydrogen with fluorine atoms in a drug molecule can dramatically alter its biological properties. nih.gov The two fluorine atoms in this compound and its derivatives impart unique characteristics to the resulting APIs. acs.org

Pharmacokinetic Properties:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Placing fluorine atoms at positions susceptible to metabolic oxidation, such as on an aromatic ring, can block the action of cytochrome P450 enzymes. acs.orgresearchgate.net This strategic fluorination often leads to increased metabolic stability, a longer half-life, and improved bioavailability of the drug. researchgate.netnih.gov

pKa Alteration: The powerful electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines. acs.org This can reduce the compound's basicity, which may improve oral absorption and cell penetration by increasing the proportion of the more membrane-permeable neutral form of the drug at physiological pH. tandfonline.com

Pharmacodynamic Properties:

Binding Affinity: Replacing hydrogen with fluorine, which has a similar van der Waals radius, can be done without causing significant steric hindrance at the target receptor or enzyme. tandfonline.com The electronegativity of fluorine can lead to favorable electrostatic or dipole interactions with the protein target, potentially increasing binding affinity and potency. benthamscience.com

Conformational Effects: The introduction of fluorine can influence the preferred conformation of a molecule due to electrostatic interactions between the C-F bond and other parts of the molecule. acs.org This can lock the drug into a more biologically active conformation, enhancing its interaction with the target. tandfonline.com

Data Tables

Table 1: APIs Synthesized from Related Difluorobenzyl Intermediates

| Drug | Therapeutic Class | Key Difluorinated Intermediate | Isomer Pattern |

| Dolutegravir (Impurities) | HIV-1 Integrase Inhibitor | 2,4-Difluorobenzylamine | 2,4-Difluoro |

| Rufinamide | Antiepileptic | 2,6-Difluorobenzyl azide | 2,6-Difluoro |

| Ticagrelor | Anticoagulant | (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine | 3,4-Difluoro |

Table 2: Effects of Fluorine Substitution in Drug Design

| Property | Effect of Fluorination | Rationale |

| Pharmacokinetics | ||

| Metabolic Stability | Increased | Stronger C-F bond blocks enzymatic oxidation. acs.org |

| Membrane Permeability | Often Increased | Enhanced lipophilicity facilitates passage through membranes. tandfonline.com |

| Bioavailability | Often Improved | A combination of increased stability and permeability. nih.gov |

| Pharmacodynamics | ||

| Binding Affinity | Can be Increased | Favorable electrostatic interactions with the target protein. benthamscience.com |

| Target Selectivity | Can be Improved | Alters molecular conformation and electronic properties. tandfonline.com |

| Potency | Often Increased | Enhanced binding and optimized physicochemical properties. researchgate.net |

Enhanced Metabolic Stability through C-F Bond Formation

A primary strategy in medicinal chemistry to improve the pharmacokinetic profile of a drug candidate is to block metabolically labile sites. The carbon-hydrogen (C-H) bond, particularly on an aromatic ring, is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. The substitution of hydrogen with fluorine creates a carbon-fluorine (C-F) bond, which is significantly stronger and more resistant to enzymatic cleavage. This enhanced stability is a cornerstone of fluorine's utility in drug design.

| Feature | Consequence of C-F Bond |

| Bond Strength | C-F bond is stronger than C-H bond. |

| Metabolic Impact | Resistant to oxidative metabolism by CYP enzymes. |

| Pharmacokinetic Outcome | Increased half-life and bioavailability. |

Modulation of Bioavailability and Target Binding Affinity

The introduction of fluorine and ethoxy groups modifies the lipophilicity and electronic character of the benzyl alcohol scaffold, which in turn affects its bioavailability and interaction with biological targets.

Bioavailability: Bioavailability is influenced by a molecule's ability to permeate biological membranes. The fluorination of an aromatic ring generally increases its lipophilicity, which can enhance membrane permeability. Furthermore, the high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, such as the hydroxyl group of the benzyl alcohol. This modulation of pKa can influence the ionization state of the molecule at physiological pH, affecting its solubility and ability to cross membranes.

Research into Structure-Activity Relationships (SAR) for Fluorinated Benzyl Alcohol Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into effective drugs. For fluorinated benzyl alcohol derivatives, SAR research focuses on how variations in the number, position, and nature of substituents on the aromatic ring affect biological activity.

Influence of Substituent Position and Nature on Biological Activity

The precise placement of substituents on the benzyl ring is critical for biological activity. Research on related compounds has demonstrated that the position of fluorine atoms can dramatically alter a molecule's efficacy. For instance, in a series of 1-benzyl indazole derivatives studied for their antiplatelet activity, substitution at the ortho position of the benzyl ring with a fluorine atom resulted in greater inhibitory activity compared to substitutions at the meta or para positions nih.gov. This suggests that the placement of fluorine in the 2- and 4-positions of this compound is likely to have a specific and significant impact on its interaction with a biological target.

| Compound Series | Substituent Position | Observation |

| 1-Benzyl Indazole Analogs | ortho-Fluoro | Better inhibitory activity nih.gov. |

| meta or para-Fluoro | Reduced inhibitory activity nih.gov. |

Design of Selective Enzyme Inhibitors and Receptor Antagonists

The fluorinated benzyl alcohol scaffold is a valuable starting point for designing selective enzyme inhibitors and receptor antagonists. The unique properties of fluorine can be exploited to achieve high potency and selectivity.

Enzyme Inhibitors: Fluorinated functional groups are often used to design "transition state analogue" inhibitors. For example, α-fluorinated ketones have been successfully used to inhibit serine proteases by forming a stable hemiacetal complex with the active site serine residue, mimicking the tetrahedral intermediate of the natural reaction nih.gov. Similarly, fluorinated sugars have been developed as inhibitors of glycosidases nih.gov. The difluorobenzyl moiety can be incorporated into larger molecules designed to target the active sites of specific enzymes, where the fluorine atoms can both enhance binding affinity and block metabolic degradation. In studies of 3-benzylmenadiones as antiplasmodial agents, the introduction of a fluorine atom at the C-6 position was effective in blocking a specific metabolic pathway, thereby preserving the compound's potent activity in vivo mdpi.com.

Receptor Antagonists: Fluorinated ligands have been developed for the selective targeting of specific receptor subtypes. For example, fluorinated compounds based on a 3-benzazepine scaffold have been created as potent and selective antagonists for the GluN2B subunit-containing NMDA receptors nih.gov. In these cases, the introduction of fluorine, sometimes as part of a fluoroethoxy group, was a key strategy to achieve the desired affinity and selectivity profile nih.gov. The this compound structure provides a template that could be elaborated upon to create novel antagonists for a variety of receptors.

Research on Structural Analogs and Derivatives of 3 Ethoxy 2,4 Difluorobenzyl Alcohol

Synthesis and Investigation of Positional Isomers and Related Fluorinated Benzyl (B1604629) Alcohols

The strategic placement of fluorine atoms on the benzyl alcohol framework dramatically alters the electronic properties and reactivity of the molecule. Researchers have synthesized and studied various positional isomers and related fluorinated benzyl alcohols to understand these structure-property relationships.

The synthesis of monofluorinated benzyl alcohol derivatives is a key area of research, often explored in the context of creating advanced protecting groups or synthetic intermediates. wiserpub.com The introduction of a single fluorine atom can modify the electronic nature of the benzyl group, which is useful in multi-step organic synthesis. wiserpub.com For instance, fluorinated benzyl ethers have been synthesized and evaluated as alternative protecting groups to enhance NMR resolution in complex molecules like oligosaccharides. wiserpub.com The presence of fluorine atoms on the aromatic ring of benzyl moieties can cause the benzylic methylene (B1212753) group to resonate at a higher field in both ¹H and ¹³C NMR spectra, which helps to minimize spectral overlap with other parts of the molecule. wiserpub.com

The synthesis of these derivatives can be achieved through various methods. One approach involves the conversion of a corresponding benzyl alcohol to a benzyl fluoride (B91410), a reaction that can proceed with inversion of configuration. beilstein-journals.org For example, enantioenriched deuterated benzyl alcohol has been converted to the corresponding benzyl fluoride using diethylaminosulfur trifluoride (DAST). beilstein-journals.org Another strategy for synthesizing monofluorinated benzylic compounds involves the direct C-H fluorination of a benzylic position using reagents like N-fluorobenzenesulfonimide (NFSI) catalyzed by copper. organic-chemistry.org

Difluorobenzyl alcohol isomers, such as 2,6-difluorobenzyl alcohol and 3,5-difluorobenzyl alcohol, serve as important building blocks in medicinal chemistry and materials science. chemimpex.com The substitution pattern of the fluorine atoms significantly influences the molecule's properties and applications.

3,5-Difluorobenzyl alcohol is a versatile intermediate used in the synthesis of pharmaceuticals, particularly for neurological disorders, and agrochemicals. chemimpex.com The presence of two fluorine atoms can enhance biological activity, modulate lipophilicity, and improve metabolic stability in drug candidates. chemimpex.com It is also used to create specialty materials with tailored functionalities. chemimpex.com

Interactive Table: Properties of 3,5-Difluorobenzyl Alcohol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆F₂O | nih.gov |

| Molecular Weight | 144.12 g/mol | nih.gov |

| Appearance | Colorless to light red to green clear liquid | chemimpex.com |

| Boiling Point | 97 - 99 °C / 9 mmHg | chemimpex.com |

| Density | 1.29 g/cm³ | chemimpex.com |

| CAS Number | 79538-20-8 | nih.gov |

2,6-Difluorobenzyl alcohol derivatives have also been investigated. For example, 2,6-difluorobenzyl bromide is used to synthesize corresponding ethers, which are studied as protecting groups. wiserpub.com Spectroscopic studies on the 2,6-difluorobenzyl radical, generated from the corresponding precursor, show distinct vibronic emission spectra compared to other isomers like the 2,3-difluorobenzyl radical. idpublications.org In the spectrum of the 2,6-difluorobenzyl radical, which has C₂ᵥ symmetry, the ring breathing vibration mode (mode 1) is observed at 686 cm⁻¹, and a C-H in-plane stretching vibration (mode 8a) is assigned at 1594 cm⁻¹. idpublications.org These spectroscopic characteristics are valuable for identifying and analyzing such isomers.

The introduction of other halogens, such as bromine, alongside fluorine on the benzyl alcohol ring creates multifunctional intermediates for organic synthesis. The synthesis of bromo-fluorobenzyl alcohols has been documented, providing specific examples of creating these valuable compounds.

A representative synthesis is that of 3-Bromo-4-fluorobenzyl alcohol . This compound can be prepared by the reduction of the corresponding aldehyde, 3-bromo-4-fluorobenzaldehyde. The reaction uses a reducing agent like lithium aluminium hydride in a suitable solvent such as dry tetrahydrofuran. The progress of the reaction can be monitored by techniques like gas-liquid chromatography (GLC) to ensure the complete conversion of the aldehyde to the alcohol.

Interactive Table: Synthesis of 3-Bromo-4-fluorobenzyl alcohol

| Reactant/Reagent | Quantity | Role | Source |

|---|---|---|---|

| 3-bromo-4-fluorobenzaldehyde | 1.2 g | Starting Material | |

| Lithium aluminium hydride | 0.075 g + 0.025 g | Reducing Agent | |

| Dry tetrahydrofuran | 20 cm³ | Solvent | |

| Water | 20 cm³ | Work-up | |

| Diethyl ether | 3 x 20 cm³ | Extraction Solvent |

The procedure involves adding lithium aluminium hydride to a cooled solution of the aldehyde, followed by stirring at ambient temperature. After the reaction is complete, the mixture is poured into water and the product is extracted with an organic solvent.

Functional Group Modifications and Their Influence on Research Outcomes

Modifying the functional groups of benzyl alcohol derivatives, such as the introduction of trifluoromethyl or alkoxy groups, has a profound impact on their application in synthesis and their physical properties.

Benzyl groups containing one or more trifluoromethyl (CF₃) substituents have been successfully employed as protecting groups to control stereochemical outcomes in complex syntheses, such as oligosaccharide synthesis. acs.orgnih.gov The strong electron-withdrawing nature of the CF₃ group significantly alters the electronic properties of the benzyl ether.

Research has demonstrated that using trifluoromethylated benzyl groups on glucosyl imidate donors leads to a substantial increase in 1,2-cis-selectivity during glycosylation reactions. acs.orgnih.gov The degree of selectivity is dependent on the number and position of the trifluoromethyl groups. For example, a 3,5-bis(trifluoromethyl)benzyl (3,5-bis-CF₃Bn) group provides higher selectivity than a 4-trifluoromethylbenzyl (CF₃Bn) group, which in turn is more selective than a standard benzyl (Bn) group. acs.orgnih.gov This effect is attributed to the electron-withdrawing groups deactivating the reaction intermediates, which disfavors dissociative pathways and enhances selectivity for the desired 1,2-cis product. acs.orgnih.gov

Interactive Table: Effect of Trifluoromethylated Benzyl Groups on Glycosylation Selectivity

| Protecting Group | Acceptor | α/β Selectivity | Source |

|---|---|---|---|

| Benzyl (Bn) | N-carbobenzyloxy-3-aminopropan-1-ol | 13:1 | nih.gov |

| 4-Trifluoromethylbenzyl (CF₃Bn) | N-carbobenzyloxy-3-aminopropan-1-ol | 23:1 | nih.gov |

| Benzyl (Bn) | N-benzyl-N-carbobenzyloxy-5-aminopentan-1-ol | 11:1 | nih.gov |

| 4-Trifluoromethylbenzyl (CF₃Bn) | N-benzyl-N-carbobenzyloxy-5-aminopentan-1-ol | 16:1 | nih.gov |

| 3,5-bis-Trifluoromethylbenzyl (3,5-bis-CF₃Bn) | N-benzyl-N-carbobenzyloxy-5-aminopentan-1-ol | 31:1 | nih.gov |

These trifluoromethylated benzyl groups can be removed under standard hydrogenolysis conditions, for instance, using palladium hydroxide (B78521) on carbon (Pd(OH)₂/C). acs.org

The introduction of alkoxy groups, such as methoxy (B1213986) or ethoxy, as electron-donating substituents on the benzyl ring also significantly influences the properties and reactivity of the derivatives. A well-known example is the p-methoxybenzyl (PMB) group, which is widely used as a protecting group for alcohols in organic synthesis. wikipedia.org The electron-donating nature of the methoxy group makes the PMB ether more susceptible to oxidative cleavage than a standard benzyl ether, allowing for selective deprotection under mild conditions. google.com

Conversely, the photophysical properties can be affected by such substitutions. A study comparing exciplexes (excited-state complexes) formed with alkylbenzene donors versus alkoxybenzene donors found that alkoxy substituents lead to significantly lower fluorescence quantum yields. nih.gov This is because, for alkoxy derivatives, the rates of non-radiative decay and intersystem crossing are considerably higher, while the radiative rate constant is slightly lower compared to their alkyl-substituted counterparts. nih.gov This phenomenon is attributed to differences in the electronic character and reorganization energies of the donor radical cations formed in the exciplexes. nih.gov

The interplay between electron-donating groups like alkoxy substituents and electron-withdrawing groups like fluorine and trifluoromethyl provides a rich field for tuning the properties of benzyl alcohol derivatives for specific applications in synthesis, materials science, and medicinal chemistry. nih.govnih.gov

Derivatization to Form Esters, Ethers, and Halides for Further Synthetic Utility

The hydroxyl group of 3-Ethoxy-2,4-difluorobenzyl alcohol (CBNumber: CB53123455) serves as a versatile functional handle for a variety of chemical transformations. chemicalbook.com Converting this primary alcohol into esters, ethers, and halides is a common strategy to modify its properties and enhance its utility as an intermediate in multi-step organic syntheses. These derivatizations can alter the molecule's reactivity, enabling subsequent reactions that are not feasible with the parent alcohol.

Formation of Esters

Esterification of benzyl alcohols is a fundamental reaction in organic synthesis. The process typically involves reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. While specific examples for this compound are not detailed in the provided search results, general methods for benzyl ester formation are well-established. For instance, the reaction of a benzyl alcohol with a carboxylic acid is often catalyzed by a strong acid to facilitate the removal of water. Alternatively, using a more reactive acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) can lead to high yields of the corresponding ester under milder conditions. The resulting esters are valuable intermediates, with the ester group serving as a protecting group or as a precursor for other functional groups.

Formation of Ethers

The synthesis of ethers from this compound can be achieved through several methods, most notably adaptations of the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. A common procedure for preparing benzyl ethers involves heating a mixture of the benzyl alcohol, an alkyl halide (like methyl iodide or ethyl bromide), and a base such as potassium hydroxide. beilstein-journals.org

Another efficient approach for the etherification of benzylic alcohols utilizes sodium bisulfite as a catalyst for the direct dehydration of the alcohol with another aliphatic alcohol under solvent-free conditions, producing unsymmetrical ethers in high yields. researchgate.net The reaction mechanism for the acid-catalyzed etherification of a substituted benzyl alcohol, such as ethyl vanillyl alcohol, can proceed through either an SN1 or SN2 pathway, with the SN1 mechanism involving a resonance-stabilized carbocation intermediate. chegg.com This highlights the electronic influence of the substituted benzene (B151609) ring on the reaction pathway.

Table 1: Representative Etherification Reactions of Benzylic Alcohols

| Alcohol Substrate | Reagents & Conditions | Product Type | Yield | Reference |

| Benzyl Alcohol | 2-Chloropyridine, KOH, Toluene, Reflux | 2-Benzyloxypyridine | 97% | beilstein-journals.org |

| General Benzyl Alcohols | NaHSO₃ (0.3-0.6 mol%), Solvent-free | Symmetrical & Unsymmetrical Ethers | Up to 95% | researchgate.net |

| Ethyl Vanillyl Alcohol | Methanol, Amberlyst® 15 resin | 3-Ethoxy-4-hydroxybenzyl methyl ether | Not specified | chegg.com |

Formation of Halides

Converting the hydroxyl group of this compound into a halide, particularly a bromide or chloride, is a crucial transformation that significantly enhances its synthetic utility. The resulting benzyl halide is an excellent electrophile, readily participating in nucleophilic substitution reactions. The bromine atom in 3-Ethoxy-2,4-difluorobenzyl bromide, for example, is a good leaving group that can be displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides, to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively.

The synthesis of 3-Ethoxy-2,4-difluorobenzyl bromide can be accomplished by treating the parent alcohol with brominating agents like hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) in an anhydrous solvent. A specific method involves using a combination of 40% hydrobromic acid and 30% hydrogen peroxide in an organic solvent at 10–30°C, which achieves yields between 86-90%. The choice of solvent, such as dichloromethane, can be critical for optimizing the yield. The presence of the fluorine atoms on the benzene ring enhances the electrophilicity of the benzylic carbon, making the compound a valuable intermediate for introducing the 3-ethoxy-2,4-difluorobenzyl moiety into more complex molecules.

Table 2: Synthesis and Properties of 3-Ethoxy-2,4-difluorobenzyl Bromide

| Property | Value/Description | Reference |

| Chemical Formula | C₉H₉BrF₂O | sigmaaldrich.com |

| Molecular Weight | 251.07 g/mol | sigmaaldrich.com |

| Synthesis Method | Radical bromination with HBr/H₂O₂ | |

| Reaction Conditions | Organic solvent, 10–30°C, 6–18h | |

| Reported Yield | 86–90% | |

| Form | Solid | sigmaaldrich.com |

Emerging Research Directions and Future Perspectives

Development of Sustainable and Environmentally Benign Synthetic Protocols

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. This paradigm shift is driven by the need to minimize environmental impact and enhance economic viability. For the synthesis of fluorinated compounds like 3-Ethoxy-2,4-difluorobenzyl alcohol, this translates to the development of protocols that are less reliant on hazardous reagents and solvents.

Photocatalysis and Electrocatalysis in Fluorination Reactions

Recent advancements in photocatalysis and electrocatalysis are offering promising avenues for the synthesis of fluorinated organic molecules, including benzyl (B1604629) alcohols. thieme-connect.comrsc.org These methods utilize light or electrical energy to drive chemical reactions, often under mild conditions, which can lead to higher selectivity and reduced energy consumption.

Visible-light-induced photocatalysis, for instance, has been successfully employed for the deoxyfluorination of benzyl alcohols. rsc.org This approach uses a photocatalyst, such as 4CzIPN, and a fluorinating agent like sulfur hexafluoride (SF6) under LED light irradiation. rsc.org The reaction is notable for its compatibility with various substrates and its insensitivity to air and moisture, making it a robust and practical method. rsc.org Similarly, electrocatalytic strategies have been developed for the transformation of benzylic alcohols into benzyl fluorides. thieme-connect.com These reactions can utilize SF6 as the fluorine source and avoid the need for stoichiometric chemical reductants, presenting a greener alternative to traditional fluorination methods. thieme-connect.com

The application of these technologies to the synthesis of this compound could offer significant advantages over conventional methods. For example, direct photocatalytic fluorination of C-H bonds is an area of active research, with methods being developed that use photocatalysts like decatungstate or radical initiators. rsc.org These approaches could potentially be adapted for the late-stage fluorination of precursors to this compound, providing a more direct and efficient synthetic route.

Table 1: Comparison of Catalytic Methods for Benzyl Alcohol Fluorination

| Catalytic Method | Energy Source | Key Features | Potential Advantages for this compound Synthesis |

| Photocatalysis | Visible Light | Mild reaction conditions, use of photocatalysts, potential for air and moisture insensitivity. rsc.org | High selectivity, reduced energy consumption, potential for direct C-H fluorination. rsc.org |

| Electrocatalysis | Electricity | Avoids stoichiometric reductants, can utilize SF6 as a fluorine source. thieme-connect.com | Greener synthesis, potential for high efficiency. thieme-connect.comrsc.org |

Solvent-Free and Heterogeneous Catalysis for Efficient Synthesis

The use of solvents in chemical reactions contributes significantly to waste generation and environmental pollution. Consequently, the development of solvent-free synthetic methods is a key goal in green chemistry. rsc.org For the synthesis of compounds like this compound, this could involve reactions conducted in the absence of a traditional solvent or the use of environmentally benign solvent alternatives.

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers several advantages, including ease of catalyst separation and recycling. researchgate.netrsc.org This approach is particularly well-suited for continuous flow processes, which can offer higher efficiency and throughput compared to batch reactions. rsc.org For the synthesis of benzyl alcohol derivatives, various heterogeneous catalysts have been investigated, including zeolites, nanostructured inorganic fluorides, and activated montmorillonite (B579905) clay. researchgate.netrsc.org These catalysts can promote reactions such as the benzylation of aromatic compounds with benzyl alcohol, offering a greener alternative to traditional Friedel-Crafts chemistry that often employs hazardous reagents. researchgate.netgoogle.com

The development of robust and recyclable heterogeneous catalysts for the synthesis of this compound and its precursors could significantly improve the sustainability of its production. Research in this area is focused on designing catalysts with high activity, stability, and selectivity. rsc.org

Advanced Computational Design for Rational Drug Discovery and Material Science

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. emerginginvestigators.orgnih.gov By simulating molecular interactions and predicting properties, computational methods can guide the design of new molecules with desired activities and characteristics, thereby reducing the time and cost of experimental research.

In drug discovery, computational modeling can be used to design derivatives of this compound that have improved binding affinity for a specific protein target or better pharmacokinetic properties. nih.govnih.gov For instance, the introduction of fluorine atoms can significantly alter the metabolic stability and bioavailability of a drug candidate. nih.govnih.gov Computational tools can help predict these effects, allowing for a more rational approach to lead optimization. emerginginvestigators.org

In materials science, computational design can aid in the development of new polymers or other materials incorporating the 3-Ethoxy-2,4-difluorobenzyl moiety. By simulating the properties of these materials, such as their thermal stability, mechanical strength, or optical properties, researchers can identify promising candidates for specific applications before undertaking extensive experimental synthesis and characterization.

Expanding the Scope of Applications in New Chemical Biology Paradigms and Advanced Materials

The unique properties conferred by fluorine atoms make fluorinated compounds like this compound attractive for a wide range of applications, from chemical biology to advanced materials. pharmtech.combeilstein-journals.org

In chemical biology, fluorinated molecules are used as probes to study biological processes. The fluorine-18 (B77423) isotope, for example, is a key component of tracers used in Positron Emission Tomography (PET) imaging, a powerful technique for in vivo studies. nih.govacs.org The development of efficient methods for incorporating 18F into molecules like this compound could lead to new PET tracers for studying a variety of biological targets.

Furthermore, the introduction of fluorine can modulate the biological activity of a molecule. nih.gov this compound and its derivatives could potentially be explored as enzyme inhibitors or receptor ligands in various therapeutic areas.

In the realm of advanced materials, the incorporation of fluorinated building blocks can lead to materials with unique properties. For example, fluorinated polymers often exhibit high thermal stability, chemical resistance, and low surface energy. These properties make them suitable for a wide range of applications, including high-performance coatings, membranes, and electronic materials. The 3-Ethoxy-2,4-difluorobenzyl moiety could be incorporated into new polymers to tailor their properties for specific applications.

Addressing Challenges in the Synthesis and Application of Highly Functionalized Fluorinated Compounds

Despite the significant progress in fluorine chemistry, several challenges remain in the synthesis and application of highly functionalized fluorinated compounds. The selective introduction of fluorine into complex molecules can be difficult, and many existing fluorination methods have limitations in terms of substrate scope and functional group tolerance. pharmtech.comnih.govmdpi.com

Late-stage fluorination, the introduction of a fluorine atom at a late stage in a synthetic sequence, is a particularly important but challenging goal. pharmtech.comnih.gov Developing new methods for the late-stage fluorination of complex molecules would greatly facilitate the synthesis of novel fluorinated compounds for drug discovery and other applications.

Another challenge is the development of cost-effective and scalable synthetic routes. Many fluorinating reagents are expensive, and some fluorination reactions require harsh conditions or specialized equipment. Overcoming these challenges will require further innovation in the development of new reagents, catalysts, and synthetic methodologies.

The application of highly functionalized fluorinated compounds also presents challenges. For example, in drug discovery, it is important to understand how the introduction of fluorine will affect the ADME (absorption, distribution, metabolism, and excretion) properties of a molecule. researchgate.net In materials science, the processability and long-term stability of fluorinated materials can be a concern. Addressing these challenges will require a multidisciplinary approach, combining expertise in synthetic chemistry, computational modeling, and biological or materials science.

Q & A

Q. What are the established synthetic routes for 3-ethoxy-2,4-difluorobenzyl alcohol, and how do reaction conditions influence yield?

The synthesis of fluorinated benzyl alcohols typically involves nucleophilic substitution, esterification, or reduction. For example:

- Etherification : Reacting 2,4-difluoro-3-hydroxybenzyl alcohol with ethyl bromide in the presence of a base like K₂CO₃ or NaH to introduce the ethoxy group .

- Reduction : Reducing a precursor like 3-ethoxy-2,4-difluorobenzaldehyde using LiAlH₄ in anhydrous THF .

Yield optimization requires careful control of temperature, solvent polarity, and stoichiometric ratios. For instance, excess ethyl bromide and prolonged reflux improve etherification efficiency, while LiAlH₄ requires strict anhydrous conditions to avoid side reactions .

Q. How is this compound characterized, and what analytical techniques are critical for purity assessment?

Key characterization methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of ethoxy (–OCH₂CH₃), fluorinated aromatic protons, and the benzyl alcohol moiety.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₉H₁₀F₂O₂: 188.08 g/mol).

- Chromatography : HPLC or GC-MS to assess purity, with thresholds >98% required for research-grade material .

Differential scanning calorimetry (DSC) may also determine melting points, though fluorinated alcohols often exhibit low crystallinity .

Advanced Research Questions

Q. How do steric and electronic effects of the ethoxy and fluorine substituents influence reactivity in cross-coupling reactions?

The ethoxy group (–OCH₂CH₃) acts as an electron-donating group via resonance, activating the aromatic ring toward electrophilic substitution at specific positions. In contrast, fluorine substituents (–F) are electron-withdrawing, directing reactivity to meta/para sites. Computational studies (e.g., DFT calculations) can model charge distribution and predict regioselectivity in reactions like Suzuki-Miyaura coupling . Experimentally, competing pathways (e.g., nucleophilic attack vs. elimination) must be analyzed using kinetic studies or isotopic labeling .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

Common side reactions include:

- Oxidation : The benzyl alcohol group may oxidize to a ketone under acidic or aerobic conditions. Use of inert atmospheres (N₂/Ar) and reducing agents (e.g., NaBH₄) minimizes this .

- Ether Cleavage : Strong acids (e.g., HBr in acetic acid) can cleave the ethoxy group. Protecting-group strategies (e.g., silylation of the –OH group) are recommended prior to harsh reactions .

Reaction monitoring via TLC or in-situ IR spectroscopy helps identify intermediates and adjust conditions dynamically .

Q. How does this compound perform as a building block in medicinal chemistry, particularly for kinase inhibitors?

Fluorinated benzyl alcohols are key intermediates in designing kinase inhibitors due to their ability to modulate pharmacokinetic properties (e.g., bioavailability, metabolic stability). For example:

- The ethoxy group enhances lipophilicity, improving membrane permeability.

- Fluorine atoms increase binding affinity via polar interactions with target proteins .

Biological assays (e.g., enzyme inhibition studies) combined with molecular docking simulations can validate structure-activity relationships (SAR) .

Q. What computational tools predict the physicochemical properties of this compound, and how do they align with experimental data?

- Collision Cross-Section (CCS) Predictions : Tools like MOBCAL calculate CCS values for ion mobility spectrometry, aiding in structural validation .

- LogP Estimation : Software such as ChemAxon or ACD/Labs predicts partition coefficients, critical for assessing solubility and permeability. Experimental validation via shake-flask methods ensures accuracy .

Discrepancies between predicted and observed data (e.g., melting points) highlight limitations in force-field parameters for fluorinated systems .

Methodological Considerations

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

Q. How can researchers resolve contradictions in reported synthetic yields or reaction pathways?

Systematic reproducibility studies should:

- Vary catalysts (e.g., NaH vs. K₂CO₃), solvents (polar aprotic vs. ethers), and temperatures.

- Employ design-of-experiment (DoE) frameworks to identify critical variables .

Cross-referencing with analogous compounds (e.g., 4-fluorobenzyl alcohol derivatives) provides mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.